molecular formula C10H12N2 B2437889 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] CAS No. 2361634-30-0

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]

Cat. No. B2437889
CAS RN: 2361634-30-0
M. Wt: 160.22
InChI Key: SXJZIASPWBPRAX-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The “spiro” notation in the name suggests that this compound is likely a spiro compound, which means it has a unique three-dimensional structure. The specific compound you’re asking about seems to contain a pyrrolo[3,2-b]pyridine ring and a cyclobutane ring .


Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often exhibit a wide range of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like melting point, boiling point, solubility, stability, and reactivity. Without specific data on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

  • Synthesis and Structural Diversity : Spiro compounds like Spiro[pyrrolidine-3,3′-oxindole] and Spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones demonstrate significant interest in synthetic chemistry due to their complex structures. These compounds are often formed through processes like acid-catalysed rearrangement or organocatalytic synthesis, offering high yields and enantioselectivities (Bahajaj & Vernon, 1996); (Zhu et al., 2017); (Chen et al., 2009).

  • Biological Activities and Applications : Spiro compounds have been explored for their potential in biological activities. For instance, Spiro[pyrrolidine-oxindoles] have been investigated for their antimicrobial, antifungal, and anticancer activities. Some derivatives have shown potent activity by activating pro-apoptotic genes like p53 and caspase 7 (Raj et al., 2003); (Vidya et al., 2019).

  • Chemical Properties and Reactions : The chemical behavior of Spiro compounds, including their formation and reaction properties, is a subject of interest. Studies have explored their formation through processes like cyclobutylation, cycloaddition reactions, and other synthetic approaches (Oda et al., 1999); (Xu et al., 2021).

  • Synthetic Methodologies : The development of new synthetic methodologies for constructing Spiro compounds is a key research area. This includes methods for achieving high regio- and stereo-selectivity and designing spiro compounds with novel architectures (Pospíšilová et al., 2018); (Liang et al., 2020).

Mechanism of Action

Target of Action

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] is a complex chemical compound with diverse applications in scientific research. . Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

. Therefore, it is plausible that this compound interacts with its targets in a unique way, leading to changes in cellular processes.

Result of Action

. These effects suggest that Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] may have similar impacts at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising biological activity, future research could involve further studies to understand its mechanism of action and potential as a therapeutic agent .

properties

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-8-9(11-6-1)10(7-12-8)4-2-5-10/h1,3,6,12H,2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZIASPWBPRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]

CAS RN

2361634-30-0
Record name 1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[3,2-b]pyridine]
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